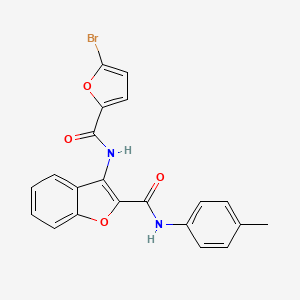
N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to be due to its ability to interact with metal ions and form coordination complexes. These complexes can then interact with biological molecules, such as proteins and enzymes, and modulate their activity. Additionally, the compound has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, it has been shown to exhibit anti-inflammatory and analgesic activity, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is its high selectivity and sensitivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Additionally, its diverse range of biological activities makes it suitable for various applications in scientific research. However, one limitation of the compound is its relatively low water solubility, which may limit its use in some biological assays.
Direcciones Futuras
For research and development include the development of new synthetic methods, modification of the compound to improve its properties, and the development of new bioactive compounds based on the compound.
Métodos De Síntesis
The synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with benzyl isocyanate, followed by the addition of N-methyl propargylamine and copper (I) iodide. This reaction yields the desired compound in high yield and purity. The synthetic method has been optimized and modified to improve the yield and purity of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper (II) and iron (III), due to its high selectivity and sensitivity. Additionally, it has been used as a ligand for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Furthermore, it has been used as a building block for the synthesis of various bioactive compounds, such as anticancer agents and antimicrobial agents.
Propiedades
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21(12-14-6-4-3-5-7-14)18(23)17-13-22(20-19-17)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUAZHKWAEXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2964187.png)
![N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2964188.png)
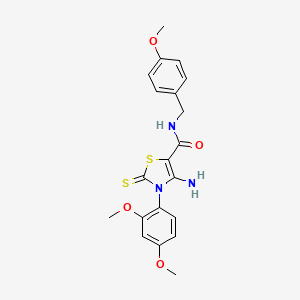
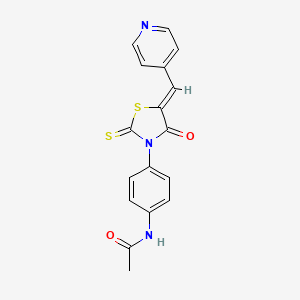
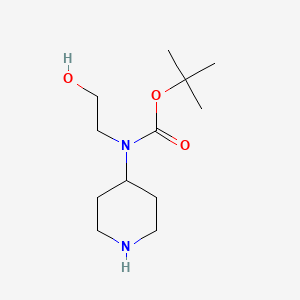
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)
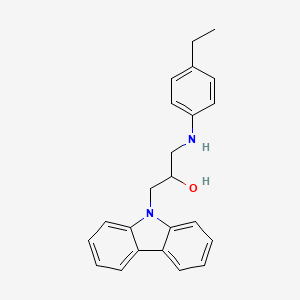

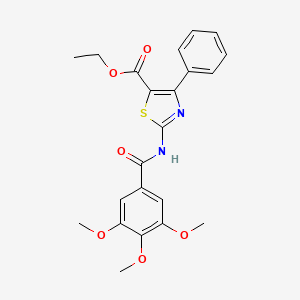
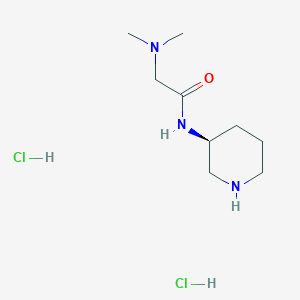
![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
